1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one
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Overview
Description
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one is a chemical compound with the molecular formula C12H11FN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one typically involves the reaction of 4-fluoroacetophenone with hydrazine hydrate and acetic acid. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring . The reaction conditions generally include heating the mixture under reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas and metal catalysts for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used as a tool in biological studies to investigate the mechanisms of action of various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(4-fluorophenyl)ethanone: This compound lacks the pyrazole ring and has different chemical properties and applications.
1-(4-fluorophenyl)-1-ethanol: This compound has a hydroxyl group instead of the ketone group, leading to different reactivity and biological activity.
1-(3-fluorophenyl)ethanone: This compound has the fluorine atom in a different position on the phenyl ring, which can affect its chemical and biological properties.
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-methylpyrazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-8-12(9(2)16)7-14-15(8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNMHNCXFRDRTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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